1-methyl-1H-indazole-3-carbonyl chloride

Übersicht

Beschreibung

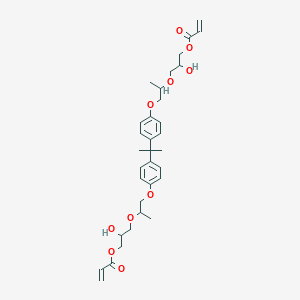

1-methyl-1H-indazole-3-carbonyl chloride is a chemical compound with the empirical formula C9H7ClN2O and a molecular weight of 194.62 . It is a solid substance .

Molecular Structure Analysis

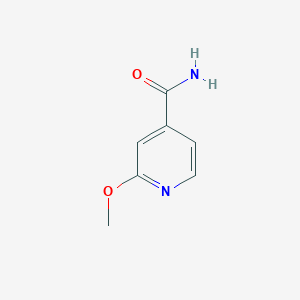

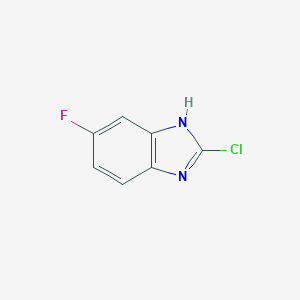

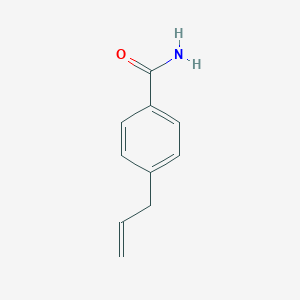

The molecular structure of this compound consists of a 1H-indazole ring substituted at the 1-position with a methyl group and at the 3-position with a carbonyl chloride group .Physical And Chemical Properties Analysis

This compound is a solid substance . It has an empirical formula of C9H7ClN2O and a molecular weight of 194.62 .Wissenschaftliche Forschungsanwendungen

Reactivity Studies and NMR Analysis : It is used for studying the reactivity of indazoles and benzotriazoles towards N-methylation and their 1H nuclear magnetic resonance (NMR) spectra (Palmer, Findlay, Kennedy, & McIntyre, 1975).

Formation of N-heterocyclic Carbenes and Metal Complexes : The compound is utilized in forming N-heterocyclic carbenes, undergoing ring transformations, and forming complexes with various metals (Guan, Gjikaj, & Schmidt, 2014).

Photochemical Applications : It plays a role in photochemistry to produce aromatic nitrenium ions and various nitrenium compounds (Georgarakis, Schmid, & Hansen, 1979).

Synthesis of Indazoles : The chemical is used in the preparation of indazoles via metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes (Counceller, Eichman, Wray, Welin, & Stambuli, 2012).

Synthesis of 2H-Indazole Derivatives : It assists in the synthesis of 2H-indazole derivatives and their compounds (Molina, Arques, & Vinader, 1990).

Oxadiazoles Synthesis : The compound is also used in synthesizing 1,2,4- and 1,3,4-oxadiazoles (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).

Pharmaceutical Research : In pharmaceuticals, 1,3,5-substituted indoles and indazoles, including this compound, are investigated as receptor antagonists for conditions like asthma (Matassa et al., 1990).

Antispermatogenic Activity : It's involved in studies exploring antispermatogenic activity and inhibiting spermatogenesis (Corsi & Palazzo, 1976).

OLED Applications : Some indazoles, potentially including this derivative, are considered for OLED applications due to their high fluorescence quantum yields and thermal stability (Zhang et al., 2013).

Anticancer Potential : Derivatives of this compound have shown antiproliferatory activities in various cancer cells and non-small cell lung cancer models (郭瓊文, 2006).

Safety and Hazards

1-methyl-1H-indazole-3-carbonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It reacts violently with water, liberating toxic gas . It should be stored locked up in a well-ventilated place, and its container should be kept tightly closed .

Zukünftige Richtungen

Indazole derivatives, including 1-methyl-1H-indazole-3-carbonyl chloride, have shown a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole derivatives are expected to be explored further in the future for the treatment of various pathological conditions .

Wirkmechanismus

Target of Action

Indazole derivatives have been known to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The carbonyl chloride group in the compound may react with nucleophilic sites in biological molecules, potentially leading to modifications that can alter the function of these molecules .

Biochemical Pathways

Indazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .

Result of Action

Indazole derivatives have been reported to exhibit various biological activities, including anti-proliferative effects .

Action Environment

The action, efficacy, and stability of 1-methyl-1H-indazole-3-carbonyl chloride can be influenced by various environmental factors, including pH, temperature, and the presence of other biological molecules . For instance, the compound’s reactivity with water suggests that its stability and activity could be affected in aqueous environments .

Biochemische Analyse

Biochemical Properties

1-methyl-1H-indazole-3-carbonyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, but they often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux. These changes can result in altered cellular behavior, such as increased or decreased proliferation, apoptosis, or differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, and may also interact with DNA or RNA, affecting gene expression. The compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action. Additionally, it may induce conformational changes in proteins, altering their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage level is required to elicit a response. At high doses, toxic or adverse effects may occur, such as cellular damage or apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in cellular metabolism. These interactions can have downstream effects on cellular function and behavior .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its presence in the nucleus may affect gene expression, while its accumulation in the cytoplasm may influence metabolic processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the mitochondria, where it can influence energy metabolism, or to the endoplasmic reticulum, where it can affect protein synthesis and folding .

Eigenschaften

IUPAC Name |

1-methylindazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNWVMBPSINFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427415 | |

| Record name | 1-methyl-1H-indazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106649-02-9 | |

| Record name | 1-methyl-1H-indazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

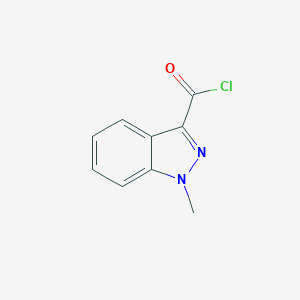

Q1: What is the significance of 1-methyl-1H-indazole-3-carbonyl chloride in the synthesis of Granisetron Hydrochloride?

A1: this compound serves as a crucial intermediate in the synthesis of Granisetron Hydrochloride []. The paper describes a synthetic route where this compound is reacted with endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl amine. This reaction forms the core structure of Granisetron, which then undergoes salt formation to yield Granisetron Hydrochloride.

Q2: Could you elaborate on the specific reaction involving this compound in this synthesis?

A2: The paper describes a condensation reaction []. This compound, acting as an acyl chloride, reacts with the primary amine group of endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl amine. This results in the formation of an amide bond, linking the two molecules and establishing the key structural framework of Granisetron.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)

![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)